molecular formula C18H18F2N2O3S B2376378 N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 300568-10-9

N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2376378
CAS No.: 300568-10-9
M. Wt: 380.41
InChI Key: UKWOHPYSEQCMAR-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorophenyl group, a piperidinylsulfonyl group, and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-difluoroaniline: This involves the nitration of 2,4-difluorobenzene followed by reduction to obtain 2,4-difluoroaniline.

    Formation of 4-(piperidin-1-ylsulfonyl)benzoic acid: This step involves the sulfonylation of benzoic acid with piperidine.

    Coupling Reaction: The final step involves coupling 2,4-difluoroaniline with 4-(piperidin-1-ylsulfonyl)benzoic acid under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-(2,4-difluorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Uniqueness

N-(2,4-difluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-14-6-9-17(16(20)12-14)21-18(23)13-4-7-15(8-5-13)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWOHPYSEQCMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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